Avibactam Sodium Hydrate: A Deep Dive into its Mechanism of Action
Avibactam Sodium Hydrate: A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a novel covalent and reversible mechanism of action.[3][4] This allows it to inhibit a broad spectrum of β-lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance to many life-saving β-lactam antibiotics.[3][5] This in-depth technical guide will explore the core mechanism of action of avibactam sodium hydrate, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to study them.
Core Mechanism of Action
Avibactam's inhibitory activity is a multi-step process that involves the formation of a stable, covalent adduct with the target β-lactamase, followed by a slow, reversible recyclization.[6][7]
-
Acylation (Carbamylation): The process begins with the nucleophilic attack of the catalytic serine residue in the active site of the β-lactamase on the carbonyl carbon of avibactam's urea moiety.[8] This leads to the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl-enzyme intermediate.[6][9]
-
Stable Intermediate: This acyl-enzyme complex is notably stable, effectively sequestering the β-lactamase and preventing it from hydrolyzing β-lactam antibiotics.[6][7] The stability of this intermediate is a key feature of avibactam's potency.
-
Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that are hydrolyzed and inactivated, the avibactam-enzyme complex undergoes a slow, reversible deacylation process.[3][6] This recyclization reaction reforms the intact, active avibactam molecule, which can then go on to inhibit another β-lactamase enzyme.[10] This unique reversible mechanism contributes to its sustained inhibitory effect.[6]
Quantitative Data on Avibactam's Inhibitory Potency
The efficacy of avibactam varies across different β-lactamase enzymes. The following tables summarize key kinetic parameters, providing a quantitative comparison of its activity.
| Enzyme | Ambler Class | Organism | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) |
| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵[1][7] | 2.9 x 10⁻⁴ | 29[11] |
| KPC-2 | A | Klebsiella pneumoniae | 1.0 x 10⁴[1][7] | 1.4 x 10⁻⁴ | 230[11] |
| AmpC | C | Pseudomonas aeruginosa | 1.8 x 10³[1] | 1.9 x 10⁻³ | 400[12] |
| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹[1][7] | < 1.0 x 10⁻⁶ | - |
| OXA-48 | D | Klebsiella pneumoniae | 2.7 x 10³[1] | < 1.0 x 10⁻⁶ | - |
Table 1: Kinetic parameters of avibactam against various β-lactamases.
Experimental Protocols
I. Enzyme Kinetics Assay for Avibactam Inhibition
This protocol outlines a spectrophotometric method to determine the kinetic parameters of avibactam inhibition against a target β-lactamase using the chromogenic substrate nitrocefin.[1][13]
A. Materials:
-
Purified β-lactamase (e.g., KPC-2, AmpC, OXA-48)
-
Avibactam sodium hydrate
-
Nitrocefin
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0[1]
-
For OXA enzymes, supplement with 50 mM NaHCO₃[1]
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 490 nm[10]
B. Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified β-lactamase in Assay Buffer. The final concentration in the assay will depend on the enzyme's activity but is typically in the nanomolar range (e.g., 0.02 - 0.08 nM).[1]
-
Prepare a series of dilutions of avibactam in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.
-
-
Acylation Rate (k₂/Kᵢ) Determination:
-
In a 96-well plate, add a fixed concentration of the β-lactamase to each well.
-
Add varying concentrations of avibactam to the wells and incubate for a short period to allow for the initial interaction.
-
Initiate the reaction by adding a solution of nitrocefin (final concentration typically 100 µM).
-
Immediately begin monitoring the change in absorbance at 490 nm over time in a spectrophotometer.
-
The observed rate constant (k_obs) for the onset of inhibition is determined by fitting the progress curves to a first-order equation.
-
Plot k_obs versus the avibactam concentration. For a two-step irreversible inhibition model, the slope of this line represents the second-order rate constant, k₂/Kᵢ.[14]
-
-
Deacylation Rate (k_off) Determination:
-
Incubate a higher concentration of the β-lactamase (e.g., 1 µM) with a saturating concentration of avibactam (e.g., 5 µM) for a sufficient time to ensure complete formation of the acyl-enzyme complex (e.g., 5 minutes at 37°C).[10]
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 4,000-fold) into fresh Assay Buffer containing a high concentration of nitrocefin.[10]
-
Monitor the return of enzymatic activity by measuring the increase in absorbance at 490 nm over an extended period.
-
The rate of recovery of enzyme activity follows first-order kinetics, and the rate constant corresponds to k_off.[10]
-
II. Mass Spectrometry of Avibactam-Enzyme Adduct
This protocol describes the general steps for confirming the covalent binding of avibactam to a β-lactamase using electrospray ionization mass spectrometry (ESI-MS).[10][12]
A. Materials:
-
Purified β-lactamase
-
Avibactam sodium hydrate
-
Reaction Buffer (as in the kinetics assay)
-
Ultrafiltration units for buffer exchange and removal of excess inhibitor[12]
-
Mass spectrometer with an electrospray ionization source
B. Procedure:
-
Acyl-Enzyme Complex Formation:
-
Incubate the purified β-lactamase (e.g., 10 µM) with a molar excess of avibactam (e.g., 50 µM) in the reaction buffer for a time sufficient to allow for complex formation (e.g., 5 minutes to 24 hours).[12]
-
-
Sample Preparation:
-
Remove excess, unbound avibactam by repeated buffer exchange using an ultrafiltration unit.[12]
-
The final sample should contain the purified acyl-enzyme complex in a volatile buffer suitable for mass spectrometry (e.g., ammonium bicarbonate).
-
-
Mass Spectrometry Analysis:
-
Infuse the prepared sample into the ESI-MS.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected masses of the native enzyme and the avibactam-adduct.
-
The formation of the covalent adduct is confirmed by the observation of a mass shift corresponding to the molecular weight of avibactam (265.24 g/mol ) added to the mass of the native enzyme.
-
III. Protein Crystallography of Avibactam-Enzyme Complex
This protocol provides a general workflow for obtaining a crystal structure of an avibactam-β-lactamase complex using the hanging-drop vapor diffusion method.[3][15][16]
A. Materials:
-
Highly purified and concentrated β-lactamase (e.g., >10 mg/mL)
-
Avibactam sodium hydrate
-
Crystallization screening kits
-
Crystallization plates (e.g., VDX plates) and siliconized cover slips[7]
-
Microscopes for crystal visualization
-
Cryoprotectant solution
-
X-ray diffraction equipment
B. Procedure:
-
Complex Formation:
-
Incubate the purified β-lactamase with a molar excess of avibactam to ensure complete formation of the covalent complex.
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging-drop vapor diffusion method. A drop containing a mixture of the protein-inhibitor complex and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.[3][7]
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization and Soaking:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH) to improve crystal size and quality.
-
Alternatively, native enzyme crystals can be grown first and then soaked in a solution containing avibactam to form the complex in crystallo.[16]
-
-
Data Collection and Structure Determination:
-
Cryoprotect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will reveal the detailed atomic interactions between avibactam and the β-lactamase active site.
-
Visualizations
Signaling Pathway of Avibactam's Mechanism of Action
References
- 1. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Be or Not to Be an OXA-48 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. toku-e.com [toku-e.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 16. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]
